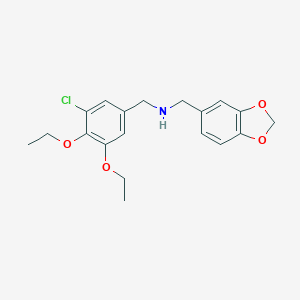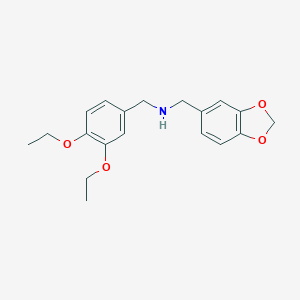![molecular formula C16H19NO2 B502310 1-(oxolan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502310.png)
1-(oxolan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-2-furyl)methylamine is an organic compound that features a furan ring and a tetrahydrofuran ring, both of which are connected to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-2-furyl)methylamine typically involves the reaction of 5-phenyl-2-furylmethanol with tetrahydrofuran-2-carbaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Phenyl-2-furyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5-Phenyl-2-furyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Phenyl-2-furyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(5-Phenyl-2-furyl)methylamine can be compared with other similar compounds such as:
(5-Phenyl-2-furyl)methylamine: This compound has a similar structure but differs in the saturation of the furan ring.
(5-Phenyl-2-furyl)methylamine: This compound has a different position of the tetrahydrofuran ring attachment.
The uniqueness of (5-Phenyl-2-furyl)methylamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33g/mol |
Nom IUPAC |
1-(oxolan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C16H19NO2/c1-2-5-13(6-3-1)16-9-8-15(19-16)12-17-11-14-7-4-10-18-14/h1-3,5-6,8-9,14,17H,4,7,10-12H2 |
Clé InChI |
XYNZZYITZSKDFE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(OC1)CNCC2=CC=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B502227.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B502232.png)
![4-AMINO-N-[2-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B502233.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502234.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502235.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502238.png)
![({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502240.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502243.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502244.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B502247.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502248.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B502250.png)
